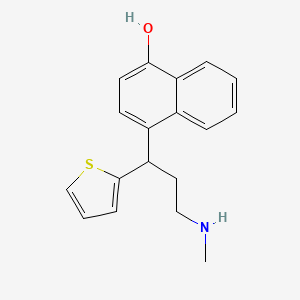

4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol

CAS No.: 949095-98-1

Cat. No.: VC3755084

Molecular Formula: C18H19NOS

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 949095-98-1 |

|---|---|

| Molecular Formula | C18H19NOS |

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | 4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol |

| Standard InChI | InChI=1S/C18H19NOS/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15/h2-9,12,16,19-20H,10-11H2,1H3 |

| Standard InChI Key | OJXMJLCWKLPCHB-UHFFFAOYSA-N |

| SMILES | CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3 |

| Canonical SMILES | CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3 |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol possesses a complex molecular structure with multiple functional groups. The core structure consists of a naphthalene backbone with a hydroxyl group at position 1 and a substituted propyl chain at position 4. This propyl chain features a thiophene ring at position 1 and a methylamino group at position 3. The presence of these diverse functional groups contributes to the compound's chemical reactivity, solubility properties, and potential biological activities.

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties that are important for its identification, analysis, and applications. Table 1 summarizes these properties based on available data.

Table 1: Physical and Chemical Properties of 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol

*Values from 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, a positional isomer with similar properties .

The compound's relatively high XLogP3 value suggests significant lipophilicity, which could influence its distribution in biological systems and its extraction behavior during analytical procedures. The presence of hydrogen bond donors and acceptors contributes to its potential for intermolecular interactions and solubility characteristics.

Synonyms and Alternative Nomenclature

Due to its complex structure and its relationship to the pharmaceutical compound duloxetine, 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol is known by several alternative names and identifiers in the scientific and commercial literature. Table 2 presents these alternative designations.

Table 2: Synonyms and Alternative Names for 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol

This variety of nomenclature reflects the compound's presence across different scientific disciplines, including medicinal chemistry, analytical chemistry, and pharmaceutical quality control. The designation as "Duloxetine Impurity C" in particular highlights its importance in pharmaceutical manufacturing processes.

Relationship to Duloxetine

Structural Relationship

4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol bears structural similarity to duloxetine, which explains its occurrence as an impurity or metabolite in duloxetine production and administration. The key difference between this compound and duloxetine lies in the position of the hydroxyl group on the naphthalene ring and potential stereochemical variations. While duloxetine features a specific stereochemistry, the impurity may exist as an RS mixture, as indicated by some of its alternative names .

Significance in Pharmaceutical Quality Control

As a potential impurity in duloxetine formulations, the monitoring and quantification of 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol is crucial for pharmaceutical quality control. Its presence above certain thresholds may affect the safety and efficacy of duloxetine medications. The International Conference on Harmonization (ICH) guidelines provide frameworks for the analysis and control of such impurities in pharmaceutical products .

The compound's identification as "Duloxetine Impurity C" in the European Pharmacopoeia (EP) further underscores its regulatory significance . This designation means that pharmaceutical manufacturers must monitor and control its levels in duloxetine products according to established specifications.

Analytical Methods for Detection and Quantification

Spectrophotometric Methods

Several spectrophotometric methods have been developed for the analysis of 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, particularly in the context of duloxetine quality control. A study published in 2020 described three different spectrophotometric approaches for the quantitative analysis of duloxetine in the presence of impurities, which could be applicable to this compound .

Table 3: Spectrophotometric Methods for Analysis of Duloxetine Impurities

These methods were validated according to ICH guidelines with respect to linearity, accuracy, precision, and selectivity, suggesting their potential applicability for the analysis of 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol in pharmaceutical contexts. While the research focused specifically on 1-naphthol as an impurity, the methodological approaches could be adapted for the analysis of other naphthalene-containing impurities like 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol.

Synthesis and Preparation Methods

The synthesis of 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol typically involves multi-step organic reactions. Based on the compound's structure, potential synthetic routes might include:

-

Formation of the naphthalene backbone through appropriate reactions

-

Introduction of the thiophene ring via cross-coupling reactions

-

Addition of the methylamino group, potentially through reductive amination

These synthetic approaches would require careful control of reaction conditions to ensure regioselectivity, particularly regarding the positioning of substituents on the naphthalene ring. The optimization of reaction conditions, including temperature, pressure, and catalyst selection, would be crucial for achieving high yield and purity, especially in industrial production contexts.

Research Applications and Significance

Pharmaceutical Quality Control

The primary significance of 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol lies in pharmaceutical quality control, particularly for duloxetine products. As "Duloxetine Impurity C" or "Duloxetine Phenolic Impurity," it represents a potential contaminant that must be monitored during manufacturing processes . The development of sensitive and selective analytical methods for its detection and quantification contributes to ensuring the safety and efficacy of duloxetine medications.

Metabolic Studies

The compound's identification as "Duloxetine metabolite Para-Naphthol Duloxetine" suggests its relevance in pharmacokinetic and metabolic studies of duloxetine . Understanding the metabolic pathways of duloxetine, including the formation of metabolites like 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, contributes to comprehensive safety assessments and potentially informs dosing strategies for patients with varying metabolic profiles.

Structure-Activity Relationship Studies

The structural similarity between 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol and duloxetine makes it potentially valuable for structure-activity relationship (SAR) studies. Investigating how changes in molecular structure—such as the position of the hydroxyl group on the naphthalene ring—affect biological activity could provide insights for the development of new therapeutic agents or the optimization of existing ones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume